molecular formula C10H18N2O2 B12992653 (R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)aceticacid

(R)-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B12992653
M. Wt: 198.26 g/mol
InChI Key: YWCKZCFJNCWTHA-SECBINFHSA-N
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Description

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is a chiral compound with a unique structure that includes a cyclopropylmethyl group, an amino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, where a cyclopropylmethyl halide reacts with the pyrrolidine ring.

    Amino Group Addition: The amino group is added via an amination reaction, often using an amine source such as ammonia or an amine derivative.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid may involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for enhanced efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the cyclopropylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-((Cyclopropylmethyl)amino)pyrrolidin-1-yl)acetic acid is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to interact with biological targets in a distinct manner compared to other similar compounds, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[(3R)-3-(cyclopropylmethylamino)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C10H18N2O2/c13-10(14)7-12-4-3-9(6-12)11-5-8-1-2-8/h8-9,11H,1-7H2,(H,13,14)/t9-/m1/s1

InChI Key

YWCKZCFJNCWTHA-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1NCC2CC2)CC(=O)O

Canonical SMILES

C1CC1CNC2CCN(C2)CC(=O)O

Origin of Product

United States

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